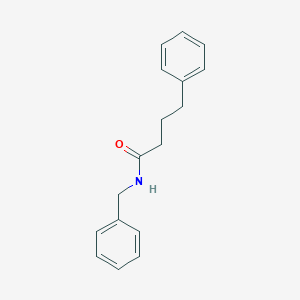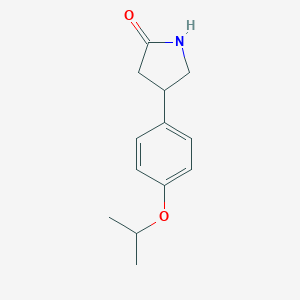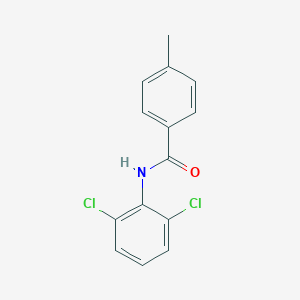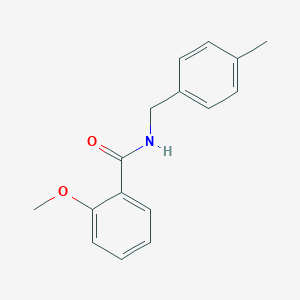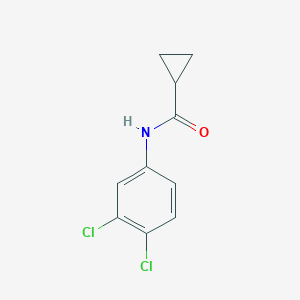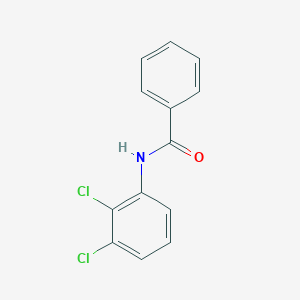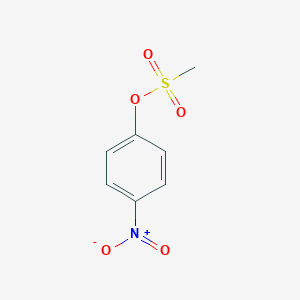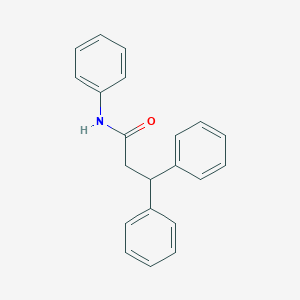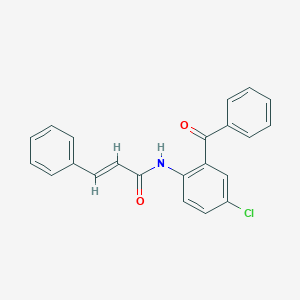
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide, also known as BCPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to have anti-tumor and anti-bacterial properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it a useful tool for studying the effects of specific compounds on biological systems. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide. One area of interest is the development of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide-based materials for use in various applications, such as drug delivery and water treatment. Additionally, more research is needed to fully understand the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide and its potential biochemical and physiological effects.
Synthesis Methods
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with aniline, followed by the reaction of the resulting compound with phenylacetic acid. The final product is obtained through a dehydration reaction using thionyl chloride. This synthesis method has been optimized to yield high purity and high yield of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In material science, N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been used as a building block for the synthesis of novel polymers and materials. In environmental science, N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been studied for its potential use as a water treatment agent.
properties
CAS RN |
32011-93-1 |
|---|---|
Molecular Formula |
C22H16ClNO2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
(E)-N-(2-benzoyl-4-chlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H16ClNO2/c23-18-12-13-20(19(15-18)22(26)17-9-5-2-6-10-17)24-21(25)14-11-16-7-3-1-4-8-16/h1-15H,(H,24,25)/b14-11+ |
InChI Key |
RIEYGJHONRBCAJ-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Other CAS RN |
32011-93-1 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)

![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)
